5-Iodo-1-trityl-1H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

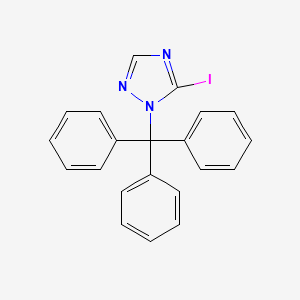

5-Iodo-1-trityl-1H-1,2,4-triazole: is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an iodine atom at the 5-position and a triphenylmethyl group at the 1-position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 5-Iodo-1-trityl-1H-1,2,4-triazole typically involves the halogenation of a triazole precursor. One common method is the iodination of 1-(triphenylmethyl)-1H-1,2,4-triazole using iodine or an iodine-releasing reagent such as N-iodosuccinimide. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Iodo-1-trityl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Iodo-1-trityl-1H-1,2,4-triazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antiviral, antifungal, and anticancer activities.

Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of triazole derivatives.

Material Science: It is employed in the development of new materials with unique properties, such as conducting polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-Iodo-1-trityl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The iodine atom and the triazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biological pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar compounds to 5-Iodo-1-trityl-1H-1,2,4-triazole include other triazole derivatives such as:

- 5-Iodo-1-(phenylmethyl)-1H-1,2,4-triazole

- 5-Iodo-1-(p-tolylmethyl)-1H-1,2,4-triazole

- 5-Iodo-1-(naphthylmethyl)-1H-1,2,4-triazole

These compounds share the triazole core structure but differ in the substituents attached to the triazole ring. The presence of different substituents can significantly influence their chemical reactivity, biological activity, and physical properties .

Biological Activity

5-Iodo-1-trityl-1H-1,2,4-triazole is a heterocyclic compound that has garnered attention due to its significant biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring with a trityl group and an iodine atom at the 5-position. This unique structure enhances its reactivity and biological activity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

The mechanism of action of this compound involves its interaction with various biological targets. The iodine atom and the triazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound is known to exhibit:

- Enzyme Inhibition : It can inhibit enzymes by binding to their active sites.

- Receptor Modulation : It interacts with specific receptors, affecting downstream signaling pathways.

Antifungal Activity

This compound has demonstrated significant antifungal properties. Its ability to inhibit fungal growth makes it a candidate for developing antifungal agents. For instance, it has been shown to have higher potency against Candida albicans compared to standard antifungal drugs .

Anticancer Properties

Research indicates that derivatives of 1,2,4-triazoles exhibit promising anticancer activities. In vitro studies have shown that compounds related to this compound can induce cytotoxic effects against various cancer cell lines:

Antibacterial Activity

The compound also exhibits antibacterial properties against various pathogens. Its structure allows it to interact with bacterial enzymes effectively:

| Pathogen | MIC (µg/mL) | Comparison with Standards |

|---|---|---|

| Staphylococcus aureus | 0.125–8 | Higher than ampicillin |

| Escherichia coli | 0.125–8 | Effective against resistant strains |

Study on Anticancer Activity

In a study focusing on the synthesis of hybrid compounds containing triazole moieties, several derivatives were evaluated for their anticancer properties against human melanoma and breast cancer cell lines. The results indicated that modifications at the C5 position of the triazole ring significantly enhanced cytotoxicity against these cancer types .

Study on Antifungal Efficacy

A comparative analysis was conducted to evaluate the antifungal activity of various triazole derivatives against Candida species. The study demonstrated that compounds similar to this compound exhibited superior efficacy compared to traditional antifungals like fluconazole .

Properties

IUPAC Name |

5-iodo-1-trityl-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16IN3/c22-20-23-16-24-25(20)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCJCRXIYSCNSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NC=N4)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90709959 |

Source

|

| Record name | 5-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90709959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151899-61-5 |

Source

|

| Record name | 5-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90709959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.